![molecular formula C11H15NO3 B2976747 Methyl 3-amino-3-(3-methoxyphenyl)propanoate CAS No. 669087-27-8](/img/structure/B2976747.png)
Methyl 3-amino-3-(3-methoxyphenyl)propanoate
Overview
Description
Methyl 3-amino-3-(3-methoxyphenyl)propanoate, also known as MAMPP, is a small molecule that has a wide range of applications in scientific research. MAMPP is a synthetic molecule that is used as a substrate, inhibitor, and activator of enzymes, and is also used as a ligand for proteins and receptors. MAMPP has been used in numerous studies to further understand the mechanisms of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 3-amino-3-(3-methoxyphenyl)propanoate is involved in various synthetic pathways and chemical reactions. For instance, the compound has been used in the synthesis of α-aminochalcones through the addition of O-methylhydroxylamine to related compounds, followed by isomerization processes. This demonstrates its role in the preparation of complex organic structures, potentially useful in the development of new materials or pharmaceuticals (Reichel & Pritze, 1974).
Catalytic Applications
The compound has been identified as a key intermediate in highly active and selective catalytic processes for the production of valuable chemicals. For instance, it serves as an intermediate in the methoxycarbonylation of ethene, highlighting its importance in industrial chemical synthesis and the production of esters (Clegg et al., 1999).
Biological and Medicinal Chemistry
Methyl 3-amino-3-(3-methoxyphenyl)propanoate also finds applications in the field of medicinal chemistry. It serves as a precursor or intermediate in the synthesis of biologically active compounds, such as those involved in asymmetric biocatalysis processes to produce pharmaceutical intermediates like S-3-amino-3-phenylpropionic acid, an important component in drug synthesis (Li et al., 2013).
Environmental and Analytical Chemistry
In the environmental and analytical chemistry domain, derivatives of methyl 3-amino-3-(3-methoxyphenyl)propanoate are explored for their potential as corrosion inhibitors, showcasing their application in material science and industrial maintenance. This highlights the compound's utility in protecting metals from corrosive environments, contributing to the longevity and durability of industrial infrastructure (Djenane et al., 2019).
properties
IUPAC Name |
methyl 3-amino-3-(3-methoxyphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2/h3-6,10H,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKYXMRPXMHLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-(3-methoxyphenyl)propanoate |
Synthesis routes and methods I
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Synthesis routes and methods II
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